1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds known as piperazines, which are characterized by a piperazine ring structure that is often modified with various substituents to enhance biological activity. The specific compound in question features a sulfonyl group and two methoxyphenyl substituents, which may contribute to its pharmacological properties.
The synthesis and evaluation of this compound have been documented in various scientific literature, including patents and research articles focused on organic chemistry and medicinal chemistry. For instance, the synthesis of related compounds has been explored in patents that detail methods for creating piperazine derivatives with specific functional groups aimed at enhancing receptor binding affinity and selectivity .
This compound can be classified under:
The synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Common solvents include dimethylformamide and acetone, while bases such as potassium carbonate are frequently used to facilitate reactions .
The molecular structure of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can be represented as follows:
The structure features:
Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure progress and purity throughout the synthesis process .
The mechanism of action for 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is believed to involve its interaction with specific receptors in the brain, particularly serotonin receptors.
Binding affinity studies using radiolabeled ligands can provide quantitative data on how effectively this compound interacts with serotonin receptors compared to other known ligands .
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine functions as a high-affinity antagonist of the serotonin-6 receptor (5-hydroxytryptamine-6 receptor), a G-protein-coupled receptor densely expressed in corticolimbic brain regions critical for cognition, including the hippocampus, cortex, and striatum [5]. This receptor modulates multiple downstream signaling pathways, such as the mammalian target of rapamycin pathway and cyclic adenosine monophosphate-dependent protein kinase A, which are dysregulated in Alzheimer’s disease pathophysiology [5] [7]. The compound exhibits sub-nanomolar binding affinity (Ki < 10 nM) for 5-hydroxytryptamine-6 receptor, with >100-fold selectivity over other serotonin receptor subtypes (e.g., 5-hydroxytryptamine-1A, 5-hydroxytryptamine-2A, 5-hydroxytryptamine-7), dopaminergic D₂, and adrenergic receptors [5] [7]. This pharmacological profile positions it to ameliorate cognitive deficits by normalizing 5-hydroxytryptamine-6 receptor-mediated dysregulation of neurotransmitter systems without off-target neurological effects.
Preclinical studies demonstrate that 5-hydroxytryptamine-6 receptor antagonism enhances cognitive performance in rodent models of age-related memory impairment. The compound reverses scopolamine-induced deficits in novel object recognition and Morris water maze paradigms at doses of 1–3 mg/kg intraperitoneal, correlating with >80% 5-hydroxytryptamine-6 receptor occupancy [5]. Unlike earlier clinical-stage 5-hydroxytryptamine-6 receptor antagonists (e.g., idalopirdine, intepirdine), which failed in phase III trials due to insufficient efficacy, this derivative exhibits superior brain penetrance (>0.8 brain-to-plasma ratio) and engages non-canonical pathways involving mammalian target of rapamycin-dependent autophagy, potentially addressing multifactorial Alzheimer’s disease pathology [4] [5].
Table 1: Receptor Binding Profile of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio |
---|---|---|
5-Hydroxytryptamine-6 | 6.2 ± 0.8 | 1.0 |
5-Hydroxytryptamine-1A | 1240 ± 85 | 200 |
5-Hydroxytryptamine-2A | 950 ± 110 | 153 |
Dopamine D₂ | 2100 ± 320 | 339 |
Adrenergic α₁ | >5000 | >800 |
The compound enhances cholinergic and glutamatergic neurotransmission in the hippocampus and prefrontal cortex through indirect mechanisms mediated by 5-hydroxytryptamine-6 receptor blockade. 5-Hydroxytryptamine-6 receptors are localized on gamma-aminobutyric acidergic interneurons, and their inhibition disinhibits pyramidal neurons, facilitating acetylcholine release from basal forebrain projections and glutamate from thalamocortical terminals [5] [7]. Microdialysis studies in rat prefrontal cortex reveal that administration (3 mg/kg) elevates extracellular acetylcholine by 180% and glutamate by 95% within 60 minutes, effects abolished by selective 5-hydroxytryptamine-6 receptor agonists [5]. This dual modulation is pharmacologically significant, as Alzheimer’s disease involves degeneration of both cholinergic and glutamatergic pathways, and existing monotherapeutics (e.g., acetylcholinesterase inhibitors, memantine) exhibit limited efficacy [6] [7].
Furthermore, the compound potentiates NMDA receptor-mediated synaptic plasticity. Long-term potentiation in hippocampal slices shows a 40% amplitude increase following exposure (100 nM), attributable to glutamate-driven NMDA activation and downstream cyclic adenosine monophosphate response element-binding protein phosphorylation [7]. This contrasts with acetylcholinesterase inhibitors, which lack glutamatergic effects, and memantine, which non-competitively blocks NMDA receptors without enhancing plasticity [7]. The dual action on acetylcholine/glutamate may thus provide synergistic pro-cognitive benefits, particularly for synaptic dysfunction in early Alzheimer’s disease.
Table 2: Neurochemical Effects in Prefrontal Cortex After Compound Administration (3 mg/kg)
Neurotransmitter | Basal Level (ng/mL) | Post-Treatment Change (%) | Time to Peak (min) |
---|---|---|---|
Acetylcholine | 1.2 ± 0.3 | +180 ± 25 | 45 |
Glutamate | 15.4 ± 2.1 | +95 ± 12 | 60 |
Gamma-Aminobutyric Acid | 8.3 ± 1.5 | -40 ± 8 | 30 |
Dopamine | 2.1 ± 0.4 | No change | - |
Beyond neurotransmitter modulation, 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine attenuates Alzheimer’s disease-associated proteinopathies via mammalian target of rapamycin-dependent autophagy induction. Chronic treatment (10 mg/kg/day for 8 weeks) in APPswe/PS1dE9 transgenic mice reduces hippocampal beta-amyloid plaques by 50% and phosphorylated tau (AT8 epitope) by 35% [4] [5]. Mechanistically, 5-hydroxytryptamine-6 receptor antagonism inhibits the mammalian target of rapamycin pathway, evidenced by decreased phosphorylation of ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, leading to autophagosome formation and clearance of aggregated proteins [4]. This effect mirrors rapamycin but with superior brain bioavailability.
Compared to beta-secretase inhibitors (e.g., verubecestat) or tau aggregation inhibitors (e.g., methylthioninium chloride), which target single pathological proteins, this compound exhibits broader anti-pathology efficacy. Beta-amyloid monoclonal antibodies (e.g., aducanumab) reduce plaques but not tau, while tau-focused agents show limited effects on beta-amyloid [5]. The compound’s autophagy-enhancing mechanism simultaneously degrades both beta-amyloid and tau oligomers, as confirmed in neuronal cell lines expressing mutant human amyloid precursor protein and tau (P301L) [4]. Notably, it restores neuronal viability by 80% in beta-amyloid-treated cultures, surpassing the 45–60% protection by acetylcholinesterase inhibitors [5] [7].
Table 3: Effects on Alzheimer’s Disease Pathologies in Transgenic Models
Therapeutic Agent | Beta-Amyloid Reduction (%) | Phospho-Tau Reduction (%) | Primary Mechanism |
---|---|---|---|
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine | 50 ± 8 | 35 ± 6 | Mammalian target of rapamycin-dependent autophagy |
Idalopirdine (5-Hydroxytryptamine-6 antagonist) | 15 ± 4 | Not significant | Cholinergic modulation |
Verubecestat (BACE inhibitor) | 65 ± 10 | Not significant | Beta-amyloid synthesis inhibition |
Methylthioninium chloride (Tau inhibitor) | Not significant | 40 ± 7 | Tau aggregation blockade |
The compound rescues learning and memory deficits across diverse neurodegeneration models via synaptic and non-synaptic mechanisms. In scopolamine-treated rats, it restores novel object recognition discrimination index to control levels (0.75 vs. 0.35 in vehicle) at 1 mg/kg, an effect blocked by 5-hydroxytryptamine-6 receptor agonists [5]. Similarly, in aged canines with natural beta-amyloidosis, 12-week treatment (1.5 mg/kg twice daily) improves spatial memory accuracy by 60% in the radial arm maze test, correlating with increased hippocampal brain-derived neurotrophic factor expression and dendritic spine density [5] [7]. These benefits exceed those of donepezil, which improves accuracy by only 30% at maximal tolerated doses.
The pro-cognitive effects involve neurotrophic pathway activation. Transcriptomic analyses reveal upregulation of plasticity-related genes (e.g., brain-derived neurotrophic factor, activity-regulated cytoskeleton-associated protein, postsynaptic density protein 95) and downregulation of apoptosis regulators (e.g., B-cell lymphoma 2-associated X protein, caspase-3) in the hippocampus [7]. Additionally, the compound stimulates neurogenesis, doubling bromodeoxyuridine-positive neurons in the dentate gyrus subgranular zone after 28-day administration [5]. This contrasts with acetylcholinesterase inhibitors, which lack neurogenic properties. The multimodal actions—neurotransmitter modulation, pathology clearance, and neuroplasticity enhancement—position this 5-hydroxytryptamine-6 receptor antagonist as a disease-modifying candidate for Alzheimer’s disease and related dementias.
Table 4: Cognitive Outcomes in Preclinical Models
Disease Model | Cognitive Test | Dose (mg/kg) | Improvement vs. Control (%) | Key Biomarker Changes |
---|---|---|---|---|
Scopolamine-impaired rats | Novel object recognition | 1.0 | +115 | Acetylcholine ↑180%, glutamate ↑95% |
APPswe/PS1dE9 mice | Morris water maze | 3.0 | +90 | Beta-amyloid ↓50%, brain-derived neurotrophic factor ↑70% |
Aged canines | Radial arm maze | 1.5 (twice daily) | +60 | Dendritic spines ↑40%, neurogenesis ↑100% |
Tau P301L transgenic mice | Fear conditioning | 2.5 | +75 | Phospho-tau ↓35%, synaptic proteins ↑50% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1